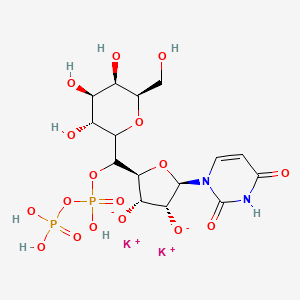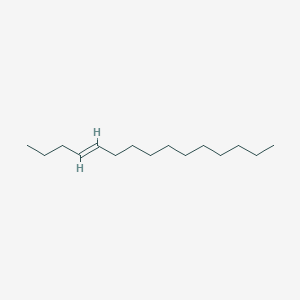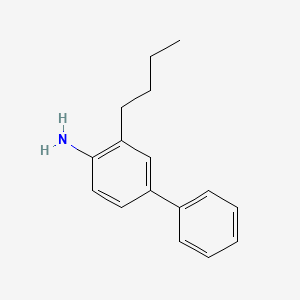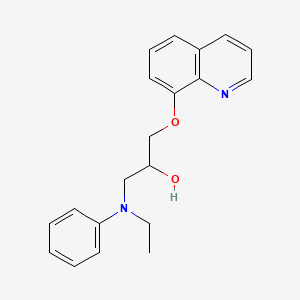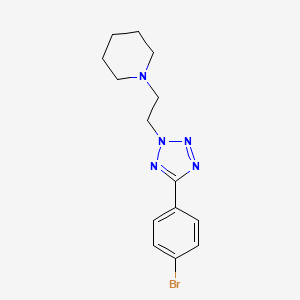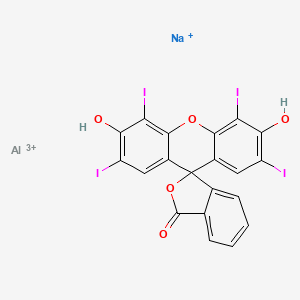
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt is a complex organic compound with the molecular formula C20H12AlI4NaO5 . It is known for its vibrant color and is commonly used as a dye in various applications. The compound is also referred to as Erythrosine Lake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt involves the iodination of fluorescein followed by the reaction with benzoic acid and aluminium sodium salt. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors where the raw materials are mixed and subjected to specific conditions to yield the desired product. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different iodinated derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and experiments.
Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Utilized in the manufacturing of colored products such as inks, paints, and cosmetics.
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt involves its ability to absorb light at specific wavelengths, which gives it its characteristic color. The molecular targets and pathways involved include interactions with various biological molecules, leading to changes in their optical properties .
Comparison with Similar Compounds
Similar Compounds
Erythrosine B: Another iodinated xanthene dye with similar properties but different applications.
Fluorescein: A related compound used extensively in fluorescence microscopy and medical diagnostics.
Rose Bengal: A similar dye used in biological staining and medical diagnostics.
Uniqueness
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt is unique due to its specific iodination pattern and its combination with aluminium sodium salt, which imparts distinct properties such as enhanced stability and specific color characteristics .
Properties
CAS No. |
84501-53-1 |
|---|---|
Molecular Formula |
C20H8AlI4NaO5+4 |
Molecular Weight |
885.9 g/mol |
IUPAC Name |
aluminum;sodium;3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H8I4O5.Al.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;+3;+1 |
InChI Key |
JJJZCACNRYRZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na+].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


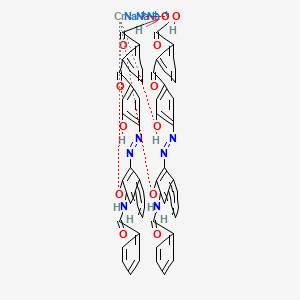
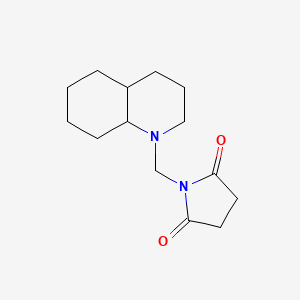

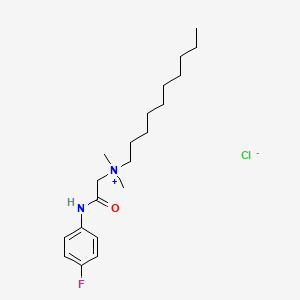
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
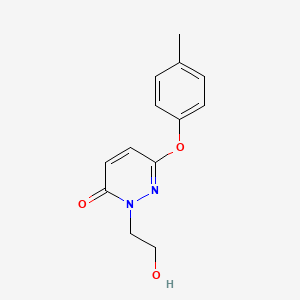
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
